molecular formula C10H9FN2OS B1448278 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol CAS No. 1421468-70-3

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Cat. No.: B1448278
CAS No.: 1421468-70-3
M. Wt: 224.26 g/mol
InChI Key: RXCOUEHVKZTUJF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 6-fluorobenzothiazole with azetidin-3-ol under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The fluorinated benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The azetidin-3-ol moiety may also play a role in binding to biological targets, contributing to the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol can be compared with other similar compounds, such as:

    1-(6-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.

    1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol: The presence of a methyl group instead of fluorine can affect the compound’s properties and applications.

    1-(6-Bromobenzo[d]thiazol-2-yl)azetidin-3-ol:

The uniqueness of this compound lies in its fluorine substitution, which can enhance its stability, reactivity, and potential biological activity compared to its analogs.

Biological Activity

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes the available research findings, case studies, and experimental data regarding the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its unique structure that combines a fluorinated benzothiazole moiety with an azetidin-3-ol ring. The chemical formula is C10H9FN2OSC_{10}H_{9}FN_{2}OS, and it has a CAS number of 1421468-70-3. The compound's structure can be represented as follows:

SMILES OC1CN C1 C2 NC C C3 C C C3F S2\text{SMILES OC1CN C1 C2 NC C C3 C C C3F S2}

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The following table summarizes key findings from relevant studies:

Study Cell Line IC50 (µM) Mechanism of Action
A4311.5Induction of apoptosis, inhibition of AKT/ERK pathways
A5492.0Cell cycle arrest, reduced migration
H12991.8Anti-inflammatory effects via IL-6 and TNF-α inhibition

The compound has been shown to induce apoptosis in cancer cells at concentrations as low as 1 µM, suggesting a potent anticancer effect. Additionally, it inhibits key signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that this compound exhibits significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria.

Study Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The observed MIC values indicate that the compound could serve as a lead candidate for developing new antimicrobial agents.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G0/G1 phase, effectively halting proliferation.
  • Inflammatory Response Modulation : It reduces the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in tumor microenvironments.

Case Study 1: Anticancer Efficacy

In a study involving A431 and A549 cells, treatment with varying concentrations of this compound resulted in significant reductions in cell viability and migration capabilities. Flow cytometry analysis revealed increased apoptotic rates correlating with higher concentrations of the compound.

Case Study 2: Antimicrobial Testing

An investigation into the antimicrobial efficacy against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth effectively at low concentrations, suggesting potential for therapeutic applications in treating bacterial infections.

Properties

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2OS/c11-6-1-2-8-9(3-6)15-10(12-8)13-4-7(14)5-13/h1-3,7,14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCOUEHVKZTUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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